molecular formula C16H12Cl2N2O4S B2596773 N-(3,4-dichlorophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide CAS No. 899996-15-7

N-(3,4-dichlorophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide

Cat. No. B2596773
CAS RN: 899996-15-7
M. Wt: 399.24
InChI Key: AIECGZKYHIBPBW-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide, also known as DTT-001, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DTT-001 is a synthetic molecule that has been developed through a rigorous process of chemical synthesis and optimization. This compound has been shown to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs and therapies.

Scientific Research Applications

Antinociceptive Activity

Derivatives of N-(3,4-dichlorophenyl)propanamide have been synthesized and tested for their antinociceptive activities. A study by Önkol et al. (2004) synthesized ten new (5‐chloro‐2(3H)‐benzothiazolon‐3‐yl)propanamide derivatives and tested them for antinociceptive activity using various models. They found one compound, 1‐[3‐(5‐chloro‐2(3H)‐benzothiazolon‐3‐yl)‐propanoyl]‐4‐(4‐chlorophenyl)piperazine, to be significantly more active than others and the standards in all tests (Önkol et al., 2004).

Anticonvulsant Studies

Idris et al. (2011) prepared isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides and evaluated them for their anticonvulsant properties. These compounds showed potential for use against generalized seizures, with some isomers more potent than standard drugs like phenytoin and valproate in tests (Idris et al., 2011).

MMP Inhibitors in Tissue Damage

Incerti et al. (2018) designed and synthesized derivatives combining benzisothiazole and 4-thiazolidinone, aiming to verify their effectiveness in inflammatory/oxidative processes involving free radicals and matrix metalloproteinases (MMPs). One derivative exhibited high activity in inhibiting MMP-9, indicating potential for wound healing applications (Incerti et al., 2018).

Luminescent Properties and White Light Emission

Lu et al. (2017) investigated the luminescent properties of three benzothiazole derivatives for potential applications in white light emission. These compounds, when doped in a polymer matrix, emitted white light, indicating potential use in white-light-emitting devices (Lu et al., 2017).

Antimicrobial and Antifungal Activities

Dawbaa et al. (2021) synthesized novel thiazole derivatives and evaluated their antimicrobial and cytotoxic activities. Some compounds exhibited notable antibacterial and anticandidal effects, indicating potential for medical applications (Dawbaa et al., 2021).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O4S/c17-12-6-5-10(9-13(12)18)19-15(21)7-8-20-16(22)11-3-1-2-4-14(11)25(20,23)24/h1-6,9H,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIECGZKYHIBPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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